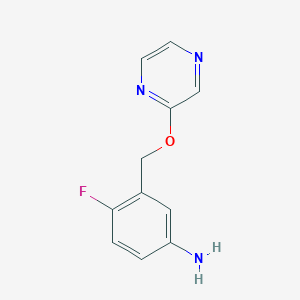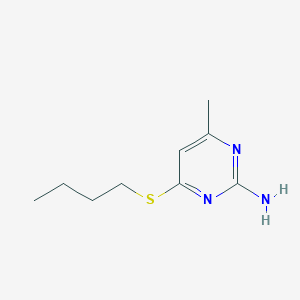
(2R,3S)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features an oxirane ring, which is a three-membered cyclic ether, and two distinct alkenyl chains. The specific configuration of the compound is denoted by the (2R,3S) and (E,Z) descriptors, indicating the spatial arrangement of the substituents around the oxirane ring and the double bonds in the alkenyl chains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane typically involves multiple steps, including the formation of the oxirane ring and the introduction of the alkenyl chains. One common approach is the Sharpless asymmetric epoxidation, which allows for the enantioselective formation of the oxirane ring. This method involves the use of titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide as reagents under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as chromatography and recrystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: The alkenyl chains can be reduced to form saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the alkenyl chains results in saturated hydrocarbons.
Applications De Recherche Scientifique
(2R,3S)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The alkenyl chains may also play a role in modulating the compound’s activity by interacting with hydrophobic regions of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-2-((E)-Pent-2-en-1-yl)-3-((Z)-dodec-2-en-1-yl)oxirane: Similar structure with an additional carbon in the alkenyl chain.
(2R,3S)-2-((E)-Hex-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane: Similar structure with a different alkenyl chain length.
Uniqueness
The uniqueness of (2R,3S)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H32O |
|---|---|
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
(2R,3S)-2-[(E)-pent-2-enyl]-3-[(Z)-undec-2-enyl]oxirane |
InChI |
InChI=1S/C18H32O/c1-3-5-7-8-9-10-11-12-14-16-18-17(19-18)15-13-6-4-2/h6,12-14,17-18H,3-5,7-11,15-16H2,1-2H3/b13-6+,14-12-/t17-,18+/m1/s1 |
Clé InChI |
RSWYJAMVUDLFEQ-DAVHDFPJSA-N |
SMILES isomérique |
CCCCCCCC/C=C\C[C@H]1[C@H](O1)C/C=C/CC |
SMILES canonique |
CCCCCCCCC=CCC1C(O1)CC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


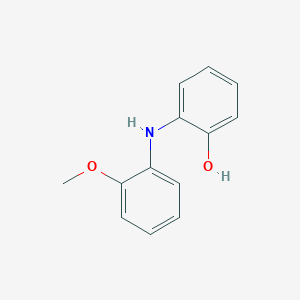


![(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12929407.png)
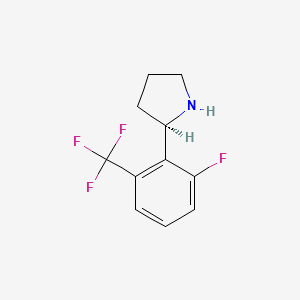

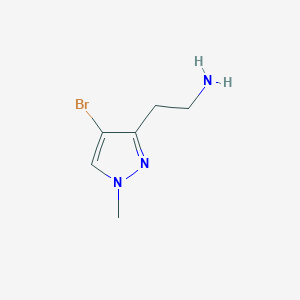
![(1R,4R,6S)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12929421.png)

![Copper;5,14,23,32-tetrakis(2,4-dimethylpentan-3-yloxy)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B12929443.png)
![Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)-](/img/structure/B12929458.png)
![6-fluoro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B12929472.png)
